molecular formula C24H16 B14132162 Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- CAS No. 7258-91-5

Naphth(1,2-k)acephenanthrylene, 4,5-dihydro-

Cat. No.: B14132162
CAS No.: 7258-91-5
M. Wt: 304.4 g/mol
InChI Key: FIEFWFHQVMTKCB-UHFFFAOYSA-N
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Description

Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- is a polycyclic aromatic hydrocarbon with the molecular formula C24H16. This compound is part of a larger class of chemicals known for their complex ring structures and significant roles in various chemical processes .

Preparation Methods

The synthesis of Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production often leverages high-temperature reactions and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- undergoes various chemical reactions, including:

Scientific Research Applications

Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism by which Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- can be compared with other polycyclic aromatic hydrocarbons such as:

Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- stands out due to its unique ring structure and the specific reactions it undergoes, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

7258-91-5

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

hexacyclo[15.6.1.02,15.04,13.07,12.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene

InChI

InChI=1S/C24H16/c1-2-6-20-15(4-1)8-10-17-13-23-19(14-22(17)20)12-18-11-9-16-5-3-7-21(23)24(16)18/h1-8,10,12-14H,9,11H2

InChI Key

FIEFWFHQVMTKCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C4C=CC5=CC=CC=C5C4=C3)C6=CC=CC1=C26

Origin of Product

United States

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